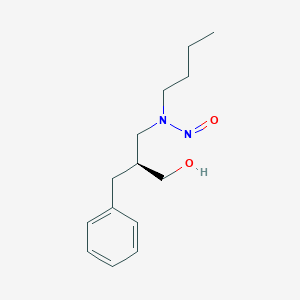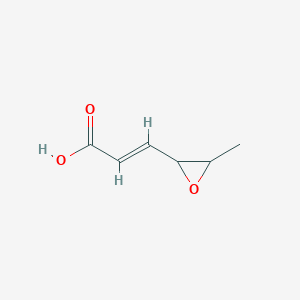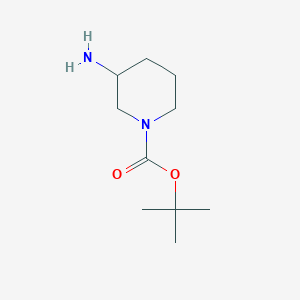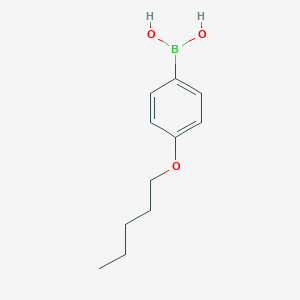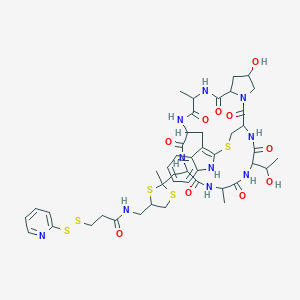
Amd-phalloidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amd-phalloidine is a natural toxin that is derived from the mushroom Amanita phalloides. It is a cyclic octapeptide that has been extensively studied for its biochemical and physiological effects. Amd-phalloidine is known to have a high affinity for actin, a protein that is involved in many cellular processes, including cell division and movement. In
Wirkmechanismus
Amd-phalloidine binds to actin with high affinity and stabilizes actin filaments. This leads to the inhibition of actin polymerization and disrupts the normal cellular processes that depend on actin. Amd-phalloidine also induces the formation of actin aggregates, which can lead to cell death.
Biochemische Und Physiologische Effekte
Amd-phalloidine has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting the actin cytoskeleton. It has also been shown to induce apoptosis, a process of programmed cell death. Amd-phalloidine has been used to study the role of actin in muscle contraction and has been shown to inhibit muscle contraction by binding to actin.
Vorteile Und Einschränkungen Für Laborexperimente
Amd-phalloidine has several advantages for lab experiments. It is a potent inhibitor of actin polymerization and can be used to study the role of actin in cellular processes. Amd-phalloidine can also be used to visualize actin filaments in living cells. However, Amd-phalloidine is highly toxic and requires careful handling. It is also difficult to obtain in large quantities, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Amd-phalloidine. One direction is to study the structure of Amd-phalloidine and its binding to actin in more detail. Another direction is to study the effects of Amd-phalloidine on other cellular processes, such as cell signaling and gene expression. Amd-phalloidine can also be used as a tool for drug discovery, as it has been shown to have anti-cancer properties. Further research on Amd-phalloidine could lead to the development of new cancer therapies.
Synthesemethoden
Amd-phalloidine is a cyclic octapeptide that is synthesized by the mushroom Amanita phalloides. The synthesis method of Amd-phalloidine involves the use of ribosomal peptide synthetases, which are enzymes that catalyze the formation of peptide bonds. The synthesis of Amd-phalloidine is a complex process that involves the assembly of amino acids in a specific sequence. The final product is a cyclic octapeptide that has a unique structure and is highly toxic.
Wissenschaftliche Forschungsanwendungen
Amd-phalloidine has been extensively studied for its scientific research applications. It has been used as a tool to study actin, a protein that is involved in many cellular processes. Amd-phalloidine has been used to visualize actin filaments in living cells and to study the dynamics of actin polymerization. It has also been used to study the role of actin in cell division and movement.
Eigenschaften
CAS-Nummer |
148333-39-5 |
|---|---|
Produktname |
Amd-phalloidine |
Molekularformel |
C45H58N10O10S5 |
Molekulargewicht |
1059.3 g/mol |
IUPAC-Name |
N-[[2-[[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-3-(pyridin-2-yldisulfanyl)propanamide |
InChI |
InChI=1S/C45H58N10O10S5/c1-22-37(59)50-30-16-28-27-9-5-6-10-29(27)53-43(28)66-21-32(44(65)55-19-25(57)15-33(55)41(63)49-22)52-42(64)36(24(3)56)54-38(60)23(2)48-40(62)31(51-39(30)61)17-45(4)67-20-26(69-45)18-47-34(58)12-14-68-70-35-11-7-8-13-46-35/h5-11,13,22-26,30-33,36,53,56-57H,12,14-21H2,1-4H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,64)(H,54,60) |
InChI-Schlüssel |
XWAXJAIBRHWNMP-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O |
Kanonische SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC6(SCC(S6)CNC(=O)CCSSC7=CC=CC=N7)C)C)C(C)O |
Synonyme |
AMD-phalloidine aminomethyldithiolano phalloidin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



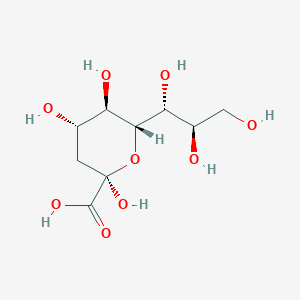
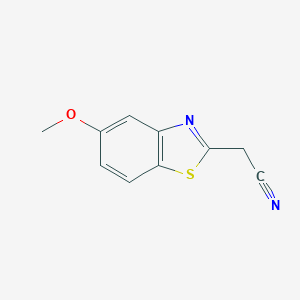
![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)
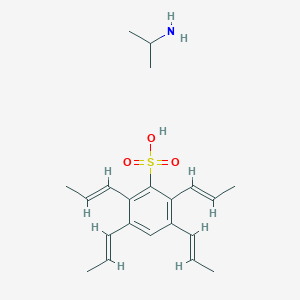
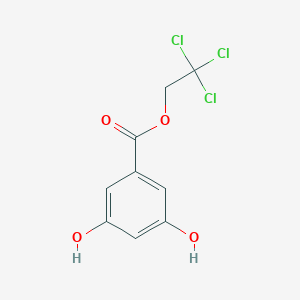
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
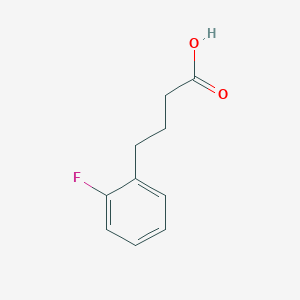
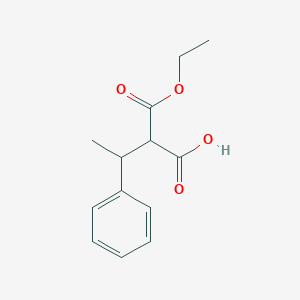
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
